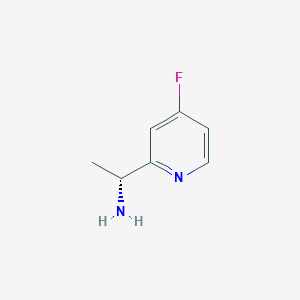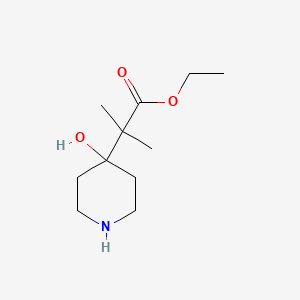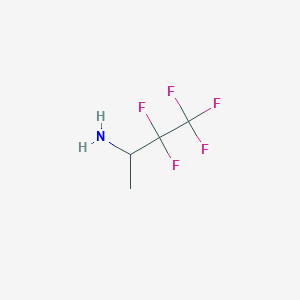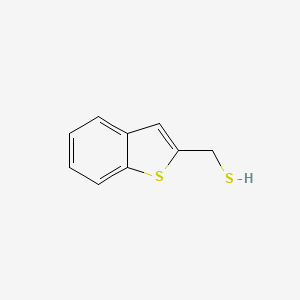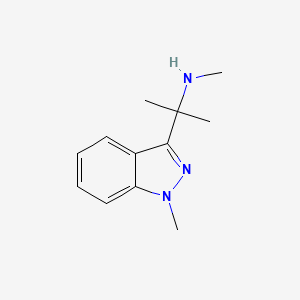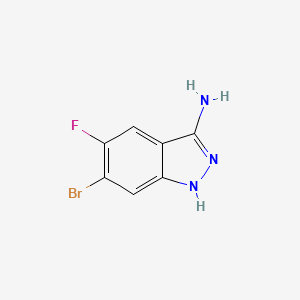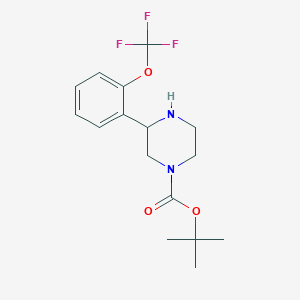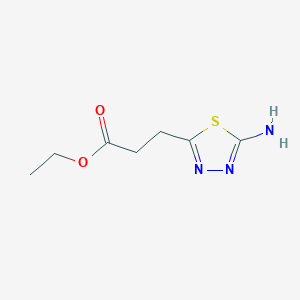
Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of ethyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential as a therapeutic agent for various diseases is being explored.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea. This inhibition is achieved through the binding of the thiadiazole ring to the active site of the enzyme, preventing its catalytic activity.
Comparación Con Compuestos Similares
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 1,3,4-Thiadiazole-2-thiol
Comparison: Ethyl3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is unique due to the presence of the ethyl propanoate group, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound exhibits enhanced solubility and stability, making it more suitable for certain applications. Additionally, its specific substitution pattern allows for targeted interactions with biological molecules, enhancing its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2S/c1-2-12-6(11)4-3-5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) |
Clave InChI |
HUUOTHYDUFYJLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=NN=C(S1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


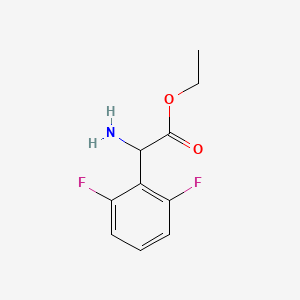
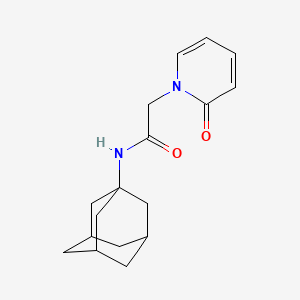
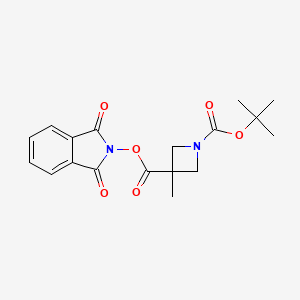
![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)
